molecular formula C8H9BrClF2N B6610580 [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2866307-76-6

[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6610580
CAS RN: 2866307-76-6
M. Wt: 272.52 g/mol
InChI Key: MTSGYFOYNJDHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3-difluorophenylmethyl (methyl)amine hydrochloride, also known as BDFMA or BDFM, is a widely used compound in scientific research. It is a derivative of aniline, a type of aromatic amine, and is used as a reagent in organic synthesis. BDFMA has been found to be useful in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic compounds. BDFMA is also used in a variety of laboratory experiments and applications, such as in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of organometallic complexes.

Mechanism of Action

The mechanism of action of [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is related to its ability to form stable covalent bonds with other molecules. [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is a nucleophile, meaning that it can form covalent bonds with electrophilic molecules. This allows [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride to be used in the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride are not well understood. However, it is known that [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is not toxic to humans and is not considered to be a carcinogen. It is also known that [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride can interact with certain enzymes and proteins, which can affect the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride in laboratory experiments is its ability to form stable covalent bonds with other molecules. This allows [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride to be used in the synthesis of a wide variety of organic compounds. Additionally, [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is not toxic to humans and is not considered to be a carcinogen.
The main limitation of using [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride in laboratory experiments is that it is not very soluble in water. This can make it difficult to use [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride in aqueous solutions. Additionally, [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride can interact with certain enzymes and proteins, which can affect the biochemical and physiological effects of the compound.

Future Directions

Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride. Additionally, further research is needed to better understand the mechanism of action of [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride and to develop new methods for using the compound in laboratory experiments. Additionally, research is needed to develop new methods for synthesizing [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride, as well as to develop new methods for using the compound in the synthesis of pharmaceuticals and agrochemicals. Finally, research is needed to better understand the interaction between [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride and enzymes and proteins, and to develop new methods for using the compound in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of organometallic complexes.

Synthesis Methods

[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of ethyl bromide and 2,3-difluorobenzaldehyde in the presence of anhydrous sodium acetate. This reaction yields 6-bromo-2,3-difluorophenylmethyl (methyl)amine. The second step involves the reaction of the amine with hydrochloric acid, which yields 6-bromo-2,3-difluorophenylmethyl (methyl)amine hydrochloride.

Scientific Research Applications

[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of organometallic complexes. [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride is also used in the synthesis of other organic compounds, such as dyes, pigments, and polymers.

properties

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-6(9)2-3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSGYFOYNJDHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1F)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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